![molecular formula C11H10N3NaO2S B2750973 sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate CAS No. 1909337-86-5](/img/structure/B2750973.png)
sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate
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Overview
Description
Sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an imidazo[1,2-a]pyrazine ring with a thiophene-2-carboxylate moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyrazine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene-2-carboxylate group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use in drug development, particularly for targeting specific biological pathways or receptors.
Industry: Applications in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine derivatives: Compounds with similar core structures but different substituents.
Thiophene-2-carboxylate derivatives: Compounds with variations in the thiophene ring or carboxylate group.
Uniqueness
Sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate is unique due to its combination of the imidazo[1,2-a]pyrazine and thiophene-2-carboxylate moieties, which may confer distinct chemical and biological properties not found in other compounds
Properties
IUPAC Name |
sodium;5-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S.Na/c15-11(16)8-1-2-10(17-8)14-6-5-13-4-3-12-9(13)7-14;/h1-4H,5-7H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULARIXRYNCGT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1C3=CC=C(S3)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N3NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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